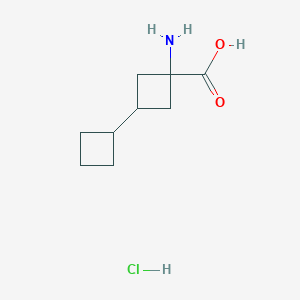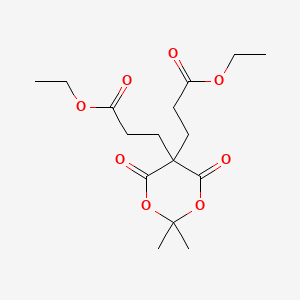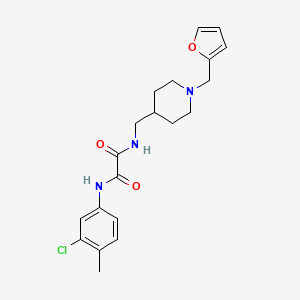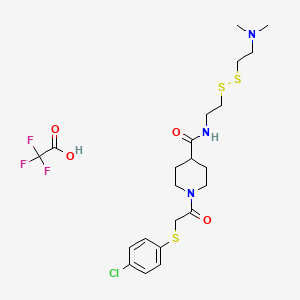![molecular formula C19H16N4O2 B2385184 4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione CAS No. 847572-55-8](/img/structure/B2385184.png)
4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
Ultrasound-Promoted Synthesis : Nikpassand et al. (2010) described a convenient ultrasound-promoted synthesis method for fused polycyclic derivatives similar to the compound , highlighting the efficiency of this approach in terms of short reaction times and excellent yields (Nikpassand et al., 2010).
Domino Reactions : Lipson et al. (2015) studied domino reactions involving similar compounds, leading to the formation of partially hydrogenated derivatives, indicating the potential for creating structurally diverse molecules (Lipson et al., 2015).
One-Pot Combinatorial Synthesis : Yao et al. (2010) developed a method for the combinatorial synthesis of thiopyrano derivatives, showcasing the versatility of these compounds in chemical synthesis (Yao et al., 2010).
Structural and Tautomeric Studies
- Tautomerism and Structural Stability : Gubaidullin et al. (2014) investigated the tautomerism and structural stability of similar compounds, providing insight into their chemical behavior in different states (Gubaidullin et al., 2014).
Applications in Materials Science
Optical and Quantum Electronics : El-Menyawy et al. (2019) explored the use of pyrazolo[4,3-b]pyridine derivatives in the fabrication of devices, demonstrating their potential in materials science applications (El-Menyawy et al., 2019).
Structural, Optical, and Junction Characteristics : Zedan et al. (2020) studied the structural, optical, and diode characteristics of pyrazolo pyridine derivatives, indicating their significance in electronic and optical applications (Zedan et al., 2020).
Propiedades
IUPAC Name |
4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-18-16(21-23(19(18)25)15-7-3-2-4-8-15)10-17(24)22(13)12-14-6-5-9-20-11-14/h2-11,21H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLQXEIRVZXLJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CN=CC=C3)NN(C2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Chloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2385102.png)
![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B2385103.png)
![Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2385104.png)





![2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2385117.png)


![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2385121.png)
![Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2385122.png)

